11-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of dichlorophenyl and methoxyphenyl groups, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 11-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving several key reactions. One efficient method involves the carbonylative Sonogashira reaction followed by aza-Michael addition and cyclocondensation . This approach uses iodobenzene and terminal alkynes as starting materials, with palladium catalysts facilitating the formation of 1,3-ynones, which are then cyclized to form the benzodiazepine core.
Chemical Reactions Analysis
11-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation , and iron (II) phthalocyanine for catalytic oxidation . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the phenyl and benzodiazepine rings.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying the interactions between benzodiazepines and their molecular targets. In medicine, it has potential therapeutic applications due to its pharmacological properties, including anxiolytic and anticonvulsant effects .
Mechanism of Action
The mechanism of action of 11-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar compounds to 11-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituent groups, which can affect their pharmacological properties and potency. The presence of dichlorophenyl and methoxyphenyl groups in this compound distinguishes it from other benzodiazepines, potentially offering unique therapeutic benefits .
Properties
Molecular Formula |
C26H22Cl2N2O2 |
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Molecular Weight |
465.4g/mol |
IUPAC Name |
6-(2,3-dichlorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H22Cl2N2O2/c1-32-17-11-9-15(10-12-17)16-13-22-24(23(31)14-16)26(18-5-4-6-19(27)25(18)28)30-21-8-3-2-7-20(21)29-22/h2-12,16,26,29-30H,13-14H2,1H3 |
InChI Key |
QZGXPDVTQHHTCZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C(=CC=C5)Cl)Cl)C(=O)C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C(=CC=C5)Cl)Cl)C(=O)C2 |
Origin of Product |
United States |
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